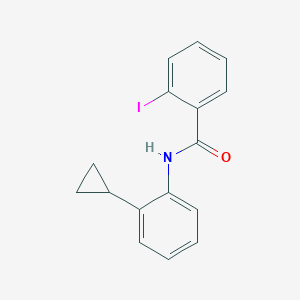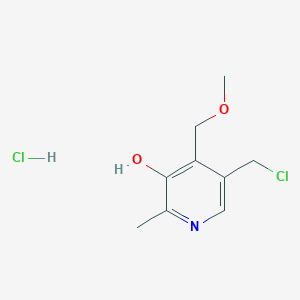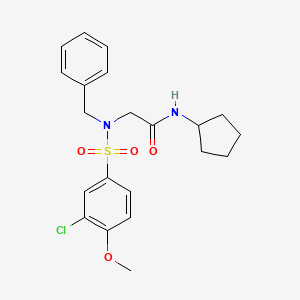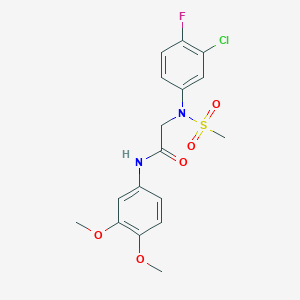
N-(2-cyclopropylphenyl)-2-iodobenzamide
Overview
Description
N-(2-cyclopropylphenyl)-2-iodobenzamide is an organic compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropylphenyl)-2-iodobenzamide typically involves the coupling of 2-cyclopropylphenylamine with 2-iodobenzoic acid or its derivatives. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction involves the use of a boronic acid derivative of 2-cyclopropylphenylamine and 2-iodobenzoic acid in the presence of a palladium catalyst and a base, typically under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropylphenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodinated benzamide to its corresponding amine or other reduced forms.
Substitution: The iodine atom in the benzamide moiety can be substituted with other functional groups, such as halogens, alkyl, or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives of the original compound.
Scientific Research Applications
N-(2-cyclopropylphenyl)-2-iodobenzamide has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials with unique properties, such as high strength and thermal stability.
Mechanism of Action
The mechanism of action of N-(2-cyclopropylphenyl)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclopropylphenyl)-4-methoxybenzamide: This compound is similar in structure but contains a methoxy group instead of an iodine atom.
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound features a sulfonamide group and is studied for its anti-inflammatory properties.
Uniqueness
N-(2-cyclopropylphenyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The cyclopropyl group also imparts unique steric and electronic properties, making this compound a valuable scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
N-(2-cyclopropylphenyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO/c17-14-7-3-1-6-13(14)16(19)18-15-8-4-2-5-12(15)11-9-10-11/h1-8,11H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUECJRDAMBSCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-methoxy-5-methylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3506084.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B3506090.png)
![2-[(2-chlorobenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3506094.png)
![2-methoxy-6-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B3506110.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B3506115.png)
![1-({[1-(4-chloro-2,5-dimethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B3506121.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3506129.png)
![2-[2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-methoxyphenoxy]acetic acid](/img/structure/B3506131.png)

![Methyl 4-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B3506153.png)
![N-(3-acetylphenyl)-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide](/img/structure/B3506154.png)
amino]benzamide](/img/structure/B3506156.png)
